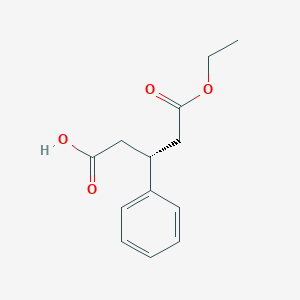
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Phenylglutaric acid 1-ethyl ester is an organic compound belonging to the ester family. Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is a derivative of 3-phenylglutaric acid, where the carboxylic acid group is esterified with ethanol. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenylglutaric acid 1-ethyl ester can be achieved through the esterification of ®-3-Phenylglutaric acid with ethanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-3-Phenylglutaric acid 1-ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Phenylglutaric acid 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-3-Phenylglutaric acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: ®-3-Phenylglutaric acid and ethanol.
Reduction: ®-3-Phenylglutaric acid 1-ethyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
®-3-Phenylglutaric acid 1-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of ®-3-Phenylglutaric acid 1-ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active ®-3-Phenylglutaric acid, which can then participate in various biochemical pathways. The phenyl group in the molecule may also contribute to its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Phenylglutaric acid 1-ethyl ester: The enantiomer of ®-3-Phenylglutaric acid 1-ethyl ester with different optical activity.
3-Phenylglutaric acid methyl ester: An ester derivative with a methyl group instead of an ethyl group.
3-Phenylglutaric acid: The parent compound without esterification.
Uniqueness
®-3-Phenylglutaric acid 1-ethyl ester is unique due to its specific ®-configuration, which imparts distinct optical activity and potential biological activity. The ethyl ester group also provides different physicochemical properties compared to other ester derivatives, influencing its solubility, reactivity, and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
140863-09-8 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
YRTMKJSCLUJGPA-LLVKDONJSA-N |
SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Isomerische SMILES |
CCOC(=O)C[C@@H](CC(=O)O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Synonyme |
Pentanedioic acid, 3-phenyl-, monoethyl ester, (3R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















